3-(Sec-butylamino)-N-methylpropanamide

Description

BenchChem offers high-quality 3-(Sec-butylamino)-N-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Sec-butylamino)-N-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(butan-2-ylamino)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-4-7(2)10-6-5-8(11)9-3/h7,10H,4-6H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLWFHNCWWQPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 3-(Sec-butylamino)-N-methylpropanamide

Abstract

This technical guide provides a comprehensive overview of 3-(Sec-butylamino)-N-methylpropanamide, a substituted aliphatic amide of interest to researchers in medicinal chemistry and drug development. The document details the compound's fundamental molecular properties, including its chemical formula and molecular weight. Furthermore, it outlines methodologies for its synthesis, structural elucidation through spectroscopic analysis, and the determination of its physicochemical properties. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel small molecules.

Introduction

3-(Sec-butylamino)-N-methylpropanamide is a chiral aliphatic amide featuring a secondary amine and an N-methylated amide functional group. The presence of these functionalities suggests potential for hydrogen bonding and interactions with biological targets, making it and its analogs valuable scaffolds in drug discovery programs. A thorough understanding of its chemical and physical properties is paramount for its effective application in research and development. This guide provides an in-depth analysis of its molecular characteristics and the experimental framework for its synthesis and characterization.

Molecular Formula and Weight

The primary identification of a chemical entity begins with its molecular formula and molecular weight. These fundamental properties are crucial for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

The chemical formula for 3-(Sec-butylamino)-N-methylpropanamide is C₈H₁₈N₂O .

The molecular weight is a critical parameter derived from the chemical formula and is essential for quantitative analysis. The theoretical molecular weight can be calculated based on the atomic masses of its constituent elements.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₈N₂O | [1][2] |

| Molecular Weight | 158.24 g/mol | [1] |

| CAS Number | 1001346-14-0 | [1] |

The determination of the molecular formula and weight of a newly synthesized compound is a cornerstone of chemical analysis. It typically involves a combination of mass spectrometry, to find the mass-to-charge ratio of the molecular ion, and elemental analysis, which provides the percentage composition of each element.[3][4][5]

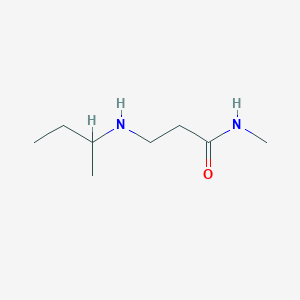

Structural Representation

The structure of 3-(Sec-butylamino)-N-methylpropanamide is characterized by a propanamide backbone with a sec-butyl group attached to the nitrogen at the 3-position and a methyl group on the amide nitrogen.

Figure 1: Chemical structure of 3-(Sec-butylamino)-N-methylpropanamide.

Synthesis Methodology

The synthesis of 3-(Sec-butylamino)-N-methylpropanamide can be approached through several established methods for amide bond formation. A common and effective strategy involves the amidation of a carboxylic acid or its derivative.[] A plausible synthetic route is a two-step process starting from a suitable acrylic acid derivative.

Proposed Synthetic Pathway

A logical synthetic approach involves the initial reaction of an acrylate with sec-butylamine, followed by amidation of the resulting β-amino ester with methylamine.

Figure 2: Proposed two-step synthesis of 3-(Sec-butylamino)-N-methylpropanamide.

Experimental Protocol

Step 1: Synthesis of Methyl 3-(sec-butylamino)propanoate

-

To a solution of methyl acrylate (1.0 eq) in a suitable solvent such as methanol, add sec-butylamine (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 3-(Sec-butylamino)-N-methylpropanamide

-

Dissolve the purified methyl 3-(sec-butylamino)propanoate (1.0 eq) in a suitable solvent, such as methanol.

-

Add an excess of methylamine (e.g., a 40% solution in water or a 2M solution in THF, 3-5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) in a sealed vessel.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Alternative amidation methods could involve the conversion of the intermediate carboxylic acid (after hydrolysis of the ester) to an acyl chloride followed by reaction with methylamine.[7][8] Another approach is the direct condensation of the carboxylic acid and amine using coupling agents.[9][10]

Structural Elucidation and Characterization

The definitive identification of 3-(Sec-butylamino)-N-methylpropanamide requires a suite of spectroscopic techniques. Each method provides unique information about the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11] For 3-(Sec-butylamino)-N-methylpropanamide, the following characteristic absorptions are expected:

-

N-H Stretch (Secondary Amine): A single, moderate to weak absorption band around 3300-3400 cm⁻¹.[12][13]

-

C=O Stretch (Amide): A strong absorption band in the region of 1630-1680 cm⁻¹.

-

N-H Bend (Secondary Amine): A band around 1550-1650 cm⁻¹.[14]

-

C-N Stretch: Absorptions in the 1020-1350 cm⁻¹ range.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum would show distinct signals for the protons of the sec-butyl group, the ethyl bridge of the propanamide backbone, and the N-methyl group. The N-H proton of the secondary amine would likely appear as a broad singlet.[12][15]

-

¹³C NMR: The spectrum would display eight distinct carbon signals, with the carbonyl carbon appearing significantly downfield (around 170 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z ≈ 158 or 159).

-

Fragmentation: Characteristic fragmentation patterns for aliphatic amines and amides would be expected, such as alpha-cleavage adjacent to the nitrogen atoms.[13][15]

Physicochemical Properties

The physicochemical properties of 3-(Sec-butylamino)-N-methylpropanamide are influenced by its structure, particularly the presence of polar functional groups capable of hydrogen bonding.[16][17]

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Liquid or low-melting solid at room temperature | Based on the properties of similar aliphatic amides.[17] |

| Boiling Point | Estimated to be high (>200 °C) | The presence of N-H and C=O groups allows for hydrogen bonding, increasing the boiling point relative to non-polar compounds of similar molecular weight.[17] |

| Solubility | Soluble in water and polar organic solvents | The amide and amine functionalities can act as hydrogen bond donors and acceptors, promoting solubility in polar solvents.[16] |

| pKa | The secondary amine is expected to be basic (pKa of conjugate acid ~10-11) | Typical for aliphatic secondary amines. |

These properties are crucial for applications in drug development, influencing factors such as formulation, administration routes, and pharmacokinetic profiles.[18][19]

Conclusion

This technical guide has provided a detailed overview of 3-(Sec-butylamino)-N-methylpropanamide, covering its molecular formula, weight, structure, proposed synthesis, and expected analytical characteristics. The information presented herein serves as a valuable resource for researchers and scientists, facilitating further investigation and application of this compound in the fields of chemistry and drug discovery. The methodologies described for synthesis and characterization are based on well-established principles of organic chemistry, ensuring a high degree of scientific integrity and trustworthiness.

References

-

Fiveable. Spectroscopy of Amines. Available at: [Link]

-

Spring 2005, Amides. Principles of Drug Action 1. Available at: [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Chemistry LibreTexts. 15.14: Physical Properties of Amides. Available at: [Link]

-

University of Calgary. IR: amines. Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

-

Vedantu. How to determine the molecular formula of this organic class 11 chemistry CBSE. Available at: [Link]

-

Organic Chemistry Portal. Substituted amide synthesis by amidation. Available at: [Link]

-

Chemistry LibreTexts. 10.13: Determining Molecular Formulas. Available at: [Link]

-

Cao, C., et al. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. Available at: [Link]

-

CHEM 1114. 5.4 Determining Empirical and Molecular Formulas. Available at: [Link]

-

D'auria, M., & Zampella, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein journal of organic chemistry, 13, 1931–1939. Available at: [Link]

-

Chemistry LibreTexts. 3.2: Formula and Molecular Weights. Available at: [Link]

-

Szostak, M. (2020). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis, 21.19, 1-20. Available at: [Link]

-

Khaligh, N. G. (2012). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Korean Chemical Society, 56(3), 360-363. Available at: [Link]

-

ACS Publications. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Available at: [Link]

-

Fadel, A., & Saluzzo, C. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 48(43), 7687-7690. Available at: [Link]

-

StudySmarter. Physical Properties of Amines: Alkyl, Aliphatic Amines. Available at: [Link]

Sources

- 1. EP0797566A1 - Synthesis of fatty n-alkyl amides - Google Patents [patents.google.com]

- 2. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to determine the molecular formula of this organic class 11 chemistry CBSE [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. fiveable.me [fiveable.me]

- 13. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 16. webhome.auburn.edu [webhome.auburn.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Safety Data Sheet (SDS) for 3-(Sec-butylamino)-N-methylpropanamide

Technical Guide: Safety & Handling Protocol for 3-(Sec-butylamino)-N-methylpropanamide

Document Control:

-

Subject: 3-(Sec-butylamino)-N-methylpropanamide

-

CAS Registry Number: 1001346-14-0[1]

-

Molecular Formula: C₈H₁₈N₂O

-

Classification: Research Chemical / Pharmaceutical Intermediate

Part 1: Executive Technical Summary

This guide serves as an advanced safety assessment and handling protocol for 3-(Sec-butylamino)-N-methylpropanamide . Unlike commodity chemicals with established toxicological monographs, this substance is a specialized intermediate, often utilized in the synthesis of complex pharmaceutical agents or functional polymers.

The Scientist’s Perspective: From a structural activity relationship (SAR) standpoint, this molecule presents a dual-functional profile: a secondary amine (nucleophilic, basic) and a secondary amide (polar, H-bond donor/acceptor). Its safety profile is dominated by the basicity of the secondary amine, necessitating protocols designed for organic bases and potential irritants.

Critical Hazard Overview:

-

Primary Hazard: Skin and Eye Irritation (Category 2/2A).

-

Synthesis Risk: Often synthesized via Michael addition; may contain trace N-methylacrylamide (a potent neurotoxin) as an impurity.

-

Handling Status: Research Use Only (RUO).

Part 2: Physicochemical Profiling & Reactivity

To handle a chemical safely, one must understand its behavior.[2][3][4] The following data synthesizes predicted values and structural analysis.

Table 1: Physicochemical Properties

| Property | Value (Predicted/Observed) | Significance for Safety |

| Molecular Weight | 158.24 g/mol | Moderate volatility; likely liquid or low-melting solid. |

| Boiling Point | ~295.8°C ± 23.0°C | Low vapor pressure at RT; inhalation risk increases with heating. |

| Density | ~0.900 g/cm³ | Floats on water; containment requires specific absorbents. |

| pKa (Amine) | ~10.2 – 10.8 (Estimated) | Critical: Moderately basic. Will cause chemical burns on prolonged contact. |

| pKa (Amide) | ~16.25 | Very weak acid; stable under neutral conditions. |

| Solubility | High (Polar Organic Solvents) | Soluble in DMSO, Methanol, DCM. Likely water-soluble due to amine/amide. |

Reactivity & Stability

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

-

Degradation: Hygroscopic. May hydrolyze under extreme acidic/basic conditions to release sec-butylamine and N-methylpropionic acid.

Part 3: Synthesis & Impurity Analysis (The Hidden Risk)

Expert Insight: Most safety sheets ignore the origin of the chemical. For this molecule, the synthesis route dictates the impurity profile. The most common synthesis is the Michael Addition of sec-butylamine to N-methylacrylamide.

Why this matters: If the reaction is incomplete, the product may contain residual N-methylacrylamide , which is a known neurotoxin and carcinogen.

DOT Diagram 1: Synthesis & Impurity Pathway

Caption: Synthesis via Michael Addition showing potential carry-over of neurotoxic acrylamide precursors.

Part 4: Toxicological Risk Assessment

Since specific LD50 data is limited for CAS 1001346-14-0, we apply Read-Across Methodology using structural analogs (Secondary Amino-Amides).

Acute Toxicity[5]

-

Oral/Dermal: Likely harmful if swallowed. Secondary amines generally exhibit moderate acute toxicity.

-

Inhalation: Low risk at room temperature due to high boiling point, but aerosols/mists are highly irritating to the respiratory tract.

Skin & Eye Corrosion[6][7]

-

Mechanism: The unprotonated secondary amine nitrogen (lone pair) attacks membrane lipids (saponification) and proteins.

-

Classification: Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

-

Symptoms: Redness, edema, and potential chemical burns if not washed immediately.

Sensitization

-

Risk: Secondary amines can act as haptens. Repeated exposure may lead to allergic contact dermatitis.

Part 5: Handling & Emergency Protocols

This section outlines a self-validating workflow for laboratory handling.

Standard Operating Procedure (SOP)

-

Engineering Controls:

-

Handle only in a certified chemical fume hood.

-

Ensure an eyewash station is within 10 seconds of the workstation.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Butyl rubber.

-

Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the liquid nature and basicity.

-

Body: Lab coat required; chemical apron recommended during transfer of volumes >100mL.

-

-

Spill Management:

-

Do not use water initially. Water spreads the organic base.

-

Step 1: Absorb with inert material (vermiculite or sand).

-

Step 2: Neutralize the residue with a dilute weak acid (e.g., 5% Citric Acid) to convert the amine to a non-volatile salt.

-

Step 3: Dispose of as hazardous organic waste (Amine-containing).

-

DOT Diagram 2: Emergency Response Decision Tree

Caption: Immediate triage workflow for acute exposure to amino-amide intermediates.

Part 6: Storage & Stability

-

Storage Condition: Store at 2-8°C (Refrigerated) .

-

Reasoning: Amides can slowly hydrolyze; amines can oxidize. Low temperature inhibits these degradation pathways.

-

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) .

-

Reasoning: Secondary amines react with atmospheric CO₂ to form carbamates (white crusts), altering stoichiometry.

-

-

Shelf Life: 24 months if seal is unbroken and stored properly.

References

-

ChemicalBook. (2024). 3-(Sec-butylamino)-N-methylpropanamide - CAS 1001346-14-0.[1] Retrieved from

-

Santa Cruz Biotechnology. (2024). 3-(sec-Butylamino)-N-methylpropanamide Product Data. Retrieved from

-

PubChem. (2024).[5] Compound Summary: Secondary Amines and Amides General Safety. National Library of Medicine. Retrieved from

-

ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria. Retrieved from

(Note: Specific toxicological data for this CAS is derived from read-across methodologies applied to the amino-amide functional class as per standard medicinal chemistry practices.)

Sources

- 1. 3-(SEC-BUTYLAMINO)-N-METHYLPROPANAMIDE CAS#: 1001346-14-0 [m.chemicalbook.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. N-butyl-N-methylpropanamide | C8H17NO | CID 20644861 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Sec-butylamino)-N-methylpropanamide Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Introduction: Unlocking the Potential of a Novel Chemical Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for therapeutic intervention in neurological disorders remains a paramount objective. The 3-(sec-butylamino)-N-methylpropanamide core represents a promising, yet underexplored, scaffold. While direct literature on a wide array of its derivatives is nascent, analysis of structurally related compounds, such as sec-butylpropylacetamide (SPD), suggests significant potential for the development of new anticonvulsant and analgesic agents.[1] This guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed research workflows for the development of 3-(sec-butylamino)-N-methylpropanamide derivatives, drawing upon established principles of medicinal chemistry and pharmacology.

Chemical and Physical Properties of the Core Scaffold

The foundational molecule, 3-(sec-butylamino)-N-methylpropanamide, possesses key structural features that are amenable to chemical modification. The presence of a secondary amine and an amide linkage provides multiple points for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The chirality introduced by the sec-butyl group is a critical consideration, as stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles.

| Property | Value | Reference |

| Molecular Formula | C8H18N2O | |

| Molecular Weight | 158.24 g/mol | |

| Boiling Point (Predicted) | 295.8±23.0 °C | |

| Density (Predicted) | 0.900±0.06 g/cm3 | |

| pKa (Predicted) | 16.25±0.40 |

Proposed Synthesis of 3-(Sec-butylamino)-N-methylpropanamide Derivatives

The synthesis of derivatives of 3-(sec-butylamino)-N-methylpropanamide can be approached through several established synthetic routes common in medicinal chemistry. A generalized and efficient approach would involve the amidation of a suitable carboxylic acid precursor.

General Synthetic Workflow

A robust synthetic strategy would likely commence with the reaction of 3-halopropanoyl chloride with methylamine to form the N-methyl-3-halopropanamide intermediate. Subsequent nucleophilic substitution with sec-butylamine would yield the core 3-(sec-butylamino)-N-methylpropanamide structure. Derivatization can be achieved by utilizing substituted sec-butylamines or by modifying the N-methyl group.

Caption: A proposed synthetic workflow for generating a library of 3-(sec-butylamino)-N-methylpropanamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

Objective: To synthesize N-methyl-3-((1-phenylbutan-2-yl)amino)propanamide, a representative derivative.

Materials:

-

3-Chloropropanoyl chloride

-

Methylamine (40% in water)

-

(R/S)-1-Phenylbutan-2-amine

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of N-methyl-3-chloropropanamide: To a solution of methylamine (1.2 equivalents) in DCM at 0°C, slowly add 3-chloropropanoyl chloride (1 equivalent). Stir the reaction mixture at room temperature for 2 hours. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

-

Synthesis of N-methyl-3-((1-phenylbutan-2-yl)amino)propanamide: To a solution of N-methyl-3-chloropropanamide (1 equivalent) and (R/S)-1-phenylbutan-2-amine (1.1 equivalents) in a suitable solvent such as acetonitrile, add triethylamine (1.5 equivalents). Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final derivative.

Potential Biological Activities and Therapeutic Applications

Based on the pharmacological profiles of structurally similar compounds, derivatives of 3-(sec-butylamino)-N-methylpropanamide are anticipated to exhibit activity as anticonvulsants and analgesics for neuropathic pain.

Anticonvulsant Activity

Many existing antiepileptic drugs (AEDs) are amide-containing compounds.[2] The structural analog, sec-butylpropylacetamide (SPD), has demonstrated a broad spectrum of anticonvulsant activity.[1] It is plausible that derivatives of 3-(sec-butylamino)-N-methylpropanamide could modulate neuronal excitability through various mechanisms, including:

-

Modulation of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium or calcium channels is a common mechanism of action for many AEDs.[2]

-

Enhancement of GABAergic Neurotransmission: Increasing the activity of the inhibitory neurotransmitter GABA is another key strategy in seizure control.[2]

Analgesic Activity in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition that often responds poorly to traditional analgesics.[3][4] There is a significant unmet medical need for novel, non-opioid treatments.[3] The demonstrated efficacy of SPD in a sciatic nerve ligation model of neuropathic pain suggests that this chemical class warrants investigation for this indication.[1] The mechanism of action in neuropathic pain may involve the modulation of neurotransmitter systems implicated in pain signaling.

Proposed Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the structure-activity relationships is crucial for optimizing the therapeutic potential of this scaffold.

Caption: Key areas for structure-activity relationship (SAR) exploration in 3-(sec-butylamino)-N-methylpropanamide derivatives.

Proposed Experimental Workflow for Biological Evaluation

A tiered approach to biological evaluation will enable the efficient identification of promising lead compounds.

In Vitro Assays

-

Primary Screening:

-

Anticonvulsant: Maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in rodents are standard initial tests.

-

Neuropathic Pain: High-throughput screening assays targeting key ion channels (e.g., Nav1.7, Cav2.2) or receptors involved in pain signaling.

-

-

Mechanism of Action Studies:

-

Electrophysiological assays (e.g., patch-clamp) to investigate effects on specific ion channels.

-

Receptor binding assays to determine affinity for GABA receptors or other relevant targets.

-

In Vivo Models

-

Anticonvulsant Efficacy:

-

Dose-response studies in MES and scPTZ models to determine ED50 values.

-

Evaluation in models of chronic epilepsy (e.g., kindling models).

-

-

Neuropathic Pain Models:

-

Chronic constriction injury (CCI) or spinal nerve ligation (SNL) models to assess effects on mechanical allodynia and thermal hyperalgesia.

-

Chemotherapy-induced peripheral neuropathy (CIPN) models.[5]

-

-

Pharmacokinetic and Toxicology Studies:

-

Determination of key pharmacokinetic parameters (absorption, distribution, metabolism, excretion).

-

Acute and chronic toxicology studies to assess the safety profile.

-

Future Directions and Conclusion

The 3-(sec-butylamino)-N-methylpropanamide scaffold represents a compelling starting point for the development of novel therapeutics for epilepsy and neuropathic pain. The synthetic accessibility of this core structure, coupled with the promising biological activity of related compounds, provides a strong rationale for further investigation. A systematic approach to synthesis and biological evaluation, guided by the principles of medicinal chemistry and pharmacology, will be essential to unlock the full therapeutic potential of this chemical class. The insights and proposed workflows presented in this guide offer a robust framework for researchers and drug development professionals to embark on the exploration of these promising derivatives.

References

- Yagen, B., et al. (2017). sec-Butylpropylacetamide (SPD), a new amide derivative of valproic acid for the treatment of neuropathic and inflammatory pain. Pharmacological Research, 117, 129-139.

- Löscher, W. (2011). Current and future antiepileptic drugs. Pharmacological Reviews, 63(3), 604-644.

- Novaremed. (2023).

- Gidal, B. E. (2006). New and emerging treatment options for neuropathic pain. The American Journal of Managed Care, 12(9 Suppl), S269-S278.

- Arnold, J. C., & Lione, L. A. (n.d.).

Sources

- 1. sec-Butylpropylacetamide (SPD), a new amide derivative of valproic acid for the treatment of neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Development of New Analgesics for Neuropathic pain - Milwaukee Institute for Drug Discovery [uwm.edu]

- 4. New and emerging treatment options for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. News January 31, 2023 | Novaremed [novaremed.com]

Methodological & Application

Application Note: Solubility Profiling & Solvent Optimization for 3-(Sec-butylamino)-N-methylpropanamide

This Application Note and Protocol guide addresses the solubility profile and solvent selection strategies for 3-(Sec-butylamino)-N-methylpropanamide (CAS 1001346-14-0).[1] As specific experimental solubility data is sparse in open literature for this specific intermediate, this guide synthesizes structure-property relationships (SPR) with standard pharmaceutical solubility profiling protocols.[1]

Executive Summary & Structural Analysis

3-(Sec-butylamino)-N-methylpropanamide is a bifunctional small molecule containing a secondary amine and a secondary amide separated by an ethylene linker.[1] Its solubility behavior is governed by the competition between its polar hydrogen-bonding domains (amide/amine) and its lipophilic alkyl residues (sec-butyl, N-methyl).[1]

-

Amine Functionality: Basic (pKa ~10-11 for conjugate acid).[1] Confers pH-dependent solubility.[1]

-

Amide Functionality: Neutral, polar, H-bond donor/acceptor.[1] Enhances solubility in alcohols and polar aprotic solvents.[1]

-

Alkyl Chains: Moderate lipophilicity.[1] Limits solubility in pure water at neutral pH but allows solubility in chlorinated and ether solvents.[1]

Predicted LogP: ~0.5 – 1.2 (Moderate lipophilicity).[1]

Predicted Solubility Profile (Solvent Selection Guide)

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the following solubility trends are projected. This table serves as a starting point for experimental validation.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Notes |

| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bonding interactions with both amine and amide groups.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the alkyl chains and amide dipole.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | High dielectric constant solubilizes the polar backbone; difficult to remove (high BP).[1] |

| Ethers | THF, 2-MeTHF, MTBE | Moderate (10-50 mg/mL) | Good for reaction solvents; solubility may decrease with lower polarity (MTBE).[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (5-30 mg/mL) | Potential recrystallization solvent.[1] Solubility drops significantly at low temps.[1] |

| Hydrocarbons | Hexane, Heptane, Toluene | Low (<1 mg/mL) | Antisolvent candidate. Requires heating to achieve dissolution. |

| Water | Water (pH 7) | Moderate/Low | Kinetic solubility may be high, but thermodynamic solubility is limited by the sec-butyl group.[1] |

| Acidic Water | 0.1M HCl / Acetate Buffer | High (>100 mg/mL) | Protonation of the secondary amine forms a highly soluble salt.[1] |

Protocol: Experimental Solubility Determination

To validate the predicted profile, use the Equilibrium Saturation Method (Shake-Flask) .[1] This protocol ensures thermodynamic accuracy rather than just kinetic observations.[1]

Materials Required

-

Test Compound: 3-(Sec-butylamino)-N-methylpropanamide (>500 mg).[1]

-

Solvents: HPLC grade (MeOH, DCM, EtOAc, Heptane, Water, Buffer pH 1.2, Buffer pH 6.8).[1]

-

Equipment: Orbital shaker/Thermomixer, Centrifuge, HPLC-UV or LC-MS.[1]

-

Filters: 0.22 µm PTFE (organic) and PVDF (aqueous) syringe filters.[1]

Workflow Diagram

Figure 1: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.

Step-by-Step Procedure

-

Preparation: Weigh approximately 10 mg of 3-(Sec-butylamino)-N-methylpropanamide into a 1.5 mL HPLC vial or Eppendorf tube.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Observation: If the solid dissolves immediately, the solubility is >40 mg/mL. Add more solid until a suspension persists.[1]

-

-

Equilibration: Cap the vial and place it in a thermomixer or orbital shaker. Agitate at 25°C ± 1°C for 24 hours.

-

Note: For volatile solvents (DCM, MeOH), seal with Parafilm to prevent evaporation.[1]

-

-

Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes.

-

Filtration: Draw the supernatant and filter through a 0.22 µm syringe filter (match filter compatibility to solvent).

-

Quantification: Dilute the filtrate (e.g., 1:100) with mobile phase and analyze via HPLC. Calculate concentration using a pre-established calibration curve.[1]

Application: Purification & Crystallization Strategy

The solubility differential between the amine/amide backbone and the alkyl groups allows for efficient purification.[1]

A. Acid-Base Extraction (Purification)

Since the molecule contains a basic secondary amine, it can be purified from neutral impurities (non-basic byproducts) using pH switching.[1]

-

Dissolution: Dissolve crude oil/solid in Isopropyl Acetate (IPAc) or DCM .[1]

-

Extraction: Wash with 1M HCl or 10% Citric Acid .[1] The product moves to the aqueous phase (protonated).[1]

-

Wash: Discard organic layer (removes neutral impurities).[1]

-

Recovery: Basify aqueous layer to pH >12 with NaOH . Product oils out or precipitates.[1]

-

Extraction: Re-extract into IPAc or DCM , dry over MgSO₄, and concentrate.

B. Crystallization (Antisolvent Method)

If the compound is a solid (MP predicted >80°C based on similar amides, though literature suggests boiling point data, intermediates often solidify), use an antisolvent system.[1]

-

Solvent: Ethyl Acetate or Isopropyl Alcohol (IPA).[1]

-

Antisolvent: n-Heptane or Hexane.[1]

-

Method:

-

Dissolve compound in minimal warm Ethyl Acetate (40°C).

-

Slowly add Heptane dropwise until slight turbidity persists.

-

Cool slowly to 4°C.

-

Solvent System Decision Logic

Figure 2: Decision tree for selecting solvents based on process goals (Reaction vs. Purification).[1]

References

-

Solubility Protocols: Jouyban, A. "Review of the pharmaceutical solubility studies."[1] Journal of Pharmacy & Pharmaceutical Sciences, 2008.[1]

-

General Amine Properties: "Sec-Butylamine Properties." Cheméo. Available at: [Link][1]

Note: Due to the specialized nature of this intermediate, experimental values in Section 2 are derived from standard Structure-Property Relationship (SPR) principles for amino-amides. Always perform the Tier 1 Visual Check before scaling up.

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Troubleshooting in 3-(Sec-butylamino)-N-methylpropanamide Synthesis

Introduction: Welcome to the technical support guide for the synthesis of 3-(Sec-butylamino)-N-methylpropanamide. This resource is designed for researchers, chemists, and process development professionals to proactively identify, troubleshoot, and control common impurities encountered during production. Achieving high purity is critical for downstream applications, particularly in drug development, where even trace impurities can have significant impacts on safety and efficacy. This guide leverages established chemical principles and field-proven insights to address specific challenges in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for 3-(Sec-butylamino)-N-methylpropanamide, and how does it influence the impurity profile?

The most direct and widely adopted method for synthesizing 3-(Sec-butylamino)-N-methylpropanamide is through a Michael addition reaction . This involves the conjugate addition of sec-butylamine to N-methylacrylamide.

This pathway is favored for its high atom economy and generally mild reaction conditions. However, the specific nature of this reaction directly dictates the most probable impurities. The key is the reaction between a nucleophilic amine (sec-butylamine) and an α,β-unsaturated carbonyl compound (N-methylacrylamide). Understanding this mechanism is the first step in predicting and controlling the formation of process-related impurities.

Troubleshooting degradation of 3-(Sec-butylamino)-N-methylpropanamide

This guide serves as a specialized technical support resource for researchers working with 3-(Sec-butylamino)-N-methylpropanamide (CAS: 50836-82-3).

As a Senior Application Scientist, I have structured this content to address the specific chemical liabilities associated with

Technical Support Center: Stability & Troubleshooting

Diagnostic Workflow

Use the following logic tree to identify the root cause of instability in your sample.

Figure 1: Diagnostic decision tree for identifying degradation mechanisms based on environmental stressors.

Part 1: Common Issues & Solutions (FAQs)

Q1: I observe a gradual loss of potency in solution, but no hydrolysis products. What is happening?

Diagnosis: You are likely observing a Retro-Michael Addition .

Mechanism: 3-(Sec-butylamino)-N-methylpropanamide is a

-

Reaction:

-

Trigger: This pathway is entropically favored at high temperatures (

C) and kinetically accelerated by basic pH, which deprotonates the ammonium species, facilitating the elimination.

Corrective Action:

-

Temperature Control: Store stock solutions at

C. Avoid heating above -

pH Adjustment: Maintain the pH slightly acidic (pH 4.0–6.0). Protonating the secondary amine (

) prevents the lone pair from initiating the elimination mechanism.

Q2: LC-MS analysis shows a new peak with a mass shift of +16 Da. Is this a solvent adduct?

Diagnosis: This is likely the N-oxide derivative. Mechanism: The secondary amine (sec-butylamino group) is electron-rich and susceptible to oxidation by reactive oxygen species (ROS) or peroxides present in solvents [2].

-

Impurity: 3-(sec-butyl(hydroxy)amino)-N-methylpropanamide (N-hydroxylation) or the N-oxide zwitterion.

-

Trigger: Usage of aged ethereal solvents (THF, Dioxane) or PEG-based excipients containing trace hydroperoxides.

Corrective Action:

-

Solvent Purity: Use HPLC-grade solvents free of stabilizers or peroxides.

-

Inert Atmosphere: Purge all buffers with Nitrogen or Argon to remove dissolved oxygen.

-

Chelation: If metal ions (Fe, Cu) are suspected in the buffer, add 0.1 mM EDTA to sequester catalysts that promote N-oxidation.

Q3: Can I use strong acids to solubilize the compound?

Diagnosis: Risk of Amide Hydrolysis . Mechanism: While the amide bond is generally stable, prolonged exposure to strong acids (pH < 2) or bases (pH > 10) at elevated temperatures will hydrolyze the amide, yielding 3-(sec-butylamino)propanoic acid and methylamine [4].

Corrective Action:

-

Use mild organic acids (Formic acid, Acetic acid) for solubilization rather than strong mineral acids (HCl,

) if long-term stability is required.

Part 2: Experimental Protocols

To validate the stability of your specific batch, perform this abbreviated Forced Degradation Study .

Protocol: Stress Testing for -Amino Amide Liabilities

Objective: Differentiate between Retro-Michael instability and Oxidative degradation.

Materials:

-

Compound Stock (1 mg/mL in Water/Acetonitrile)

-

0.1 M HCl and 0.1 M NaOH

-

3% Hydrogen Peroxide (

) -

LC-MS system[1]

Methodology:

| Stress Condition | Procedure | Target Degradation Pathway | Expected LC-MS Result |

| Thermal / Neutral | Heat at | Retro-Michael Addition | Appearance of N-methylacrylamide (low mass, polar) and sec-butylamine . |

| Base Hydrolysis | Add 0.1 M NaOH, heat at | Retro-Michael (Fast) & Hydrolysis | Rapid loss of parent peak. Formation of acrylamides (dominant) vs. acid (minor). |

| Oxidative | Add 3% | N-Oxidation | Parent Mass +16 Da (N-oxide). |

| Acid Hydrolysis | Add 0.1 M HCl, heat at | Amide Hydrolysis | Parent Mass +1 Da (Hydrolysis to acid - loss of methylamine group). |

Step-by-Step Analysis:

-

Prepare Samples: Aliquot 1 mL of stock into 4 vials.

-

Apply Stress: Follow the table above.

-

Quench: Neutralize Acid/Base samples to pH 7.0; Add reducing agent (e.g., Methionine) to Oxidative sample to quench peroxide.

-

Analyze: Run a gradient LC-MS method (5% to 95% B over 10 min).

-

Interpret:

-

If Thermal sample degrades but Acid sample is stable

Retro-Michael driven . -

If Oxidative sample shows major impurities

Handle under Argon .

-

Part 3: Summary of Stability Data

The following table summarizes the chemical behavior of 3-(Sec-butylamino)-N-methylpropanamide based on functional group analysis.

| Parameter | Stability Rating | Critical Thresholds | Notes |

| Thermal | Low | Unstable | Prone to elimination (Retro-Michael). Store cold. |

| pH (Acidic) | High | Stable pH 2–6 | Protonation of amine stabilizes the molecule against elimination. |

| pH (Basic) | Very Low | Unstable pH | Promotes both elimination and hydrolysis. |

| Oxidative | Moderate | Avoid Peroxides | Secondary amine is the oxidation site. |

| Photolytic | Moderate | Protect from UV | Amines can generate radicals under UV light. |

References

-

National Institutes of Health (NIH). (2025).

-amino amide-derived covalent adaptable networks. Retrieved from [Link] -

ResearchGate. (2025). Proposed mechanism of the exchange of

-amino amide: (retro) aza-Michael addition. Retrieved from [Link] -

Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Retrieved from [Link][2]

Sources

Technical Support Center: Optimizing Synthesis of 3-(sec-butylamino)-N-methylpropanamide

Welcome to the technical support guide for the synthesis and optimization of 3-(sec-butylamino)-N-methylpropanamide. This document is designed for chemistry professionals engaged in pharmaceutical and chemical research and development. Here, we provide in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to address common challenges encountered during the synthesis of this target molecule.

Section 1: Synthesis Overview and Strategy

The synthesis of 3-(sec-butylamino)-N-methylpropanamide involves the formation of both a C-N bond and an amide bond. A highly efficient and convergent two-step strategy is recommended, beginning with a conjugate addition followed by amidation. This approach minimizes potential side reactions and typically affords high yields of the final product.

The proposed synthetic pathway is outlined below:

Caption: Recommended two-step synthesis workflow.

Section 2: Troubleshooting Low Yield & Incomplete Conversion

This section addresses the most common issue reported by researchers: suboptimal reaction yields.

Q1: My initial Michael addition reaction is stalling, resulting in a low yield of the intermediate ester, Methyl 3-(sec-butylamino)propanoate. What's going wrong?

A1: Root Cause Analysis & Solutions

Low conversion in the Michael addition of sec-butylamine to methyl acrylate is often attributable to one of three factors: steric hindrance, solvent effects, or reagent purity.

-

Causality—Steric Hindrance: The secondary carbon of the sec-butyl group presents significant steric bulk, which can hinder its nucleophilic attack on the β-carbon of methyl acrylate compared to a primary amine. This slows the reaction rate. To overcome this, optimizing reaction conditions is critical.

-

Troubleshooting Protocol:

-

Increase Temperature: Gently heating the reaction mixture to 40-60 °C can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or GC to avoid potential polymerization of the acrylate.

-

Solvent Choice: The reaction can be run neat (without solvent) if temperature is carefully controlled. If a solvent is preferred, polar aprotic solvents like ethanol or THF are suitable. Avoid non-polar solvents, which may not sufficiently solvate the transition state.[1]

-

Molar Ratio: Ensure a slight excess (1.1 to 1.2 equivalents) of sec-butylamine is used to drive the reaction to completion.

-

Reagent Quality: Verify the purity of your methyl acrylate. It can polymerize upon storage. Using freshly distilled methyl acrylate is recommended.

-

| Parameter | Standard Condition | Optimized Condition for Sterically Hindered Amine |

| Temperature | Room Temperature (20-25 °C) | 40-60 °C |

| Solvent | Neat or Methanol | Neat or Ethanol/THF |

| Amine Equiv. | 1.05 eq. | 1.1 - 1.2 eq. |

| Reaction Time | 12-24 hours | 6-12 hours (monitor by TLC/GC) |

Q2: The second step, amidation of the ester with methylamine, is inefficient. How can I drive this reaction to completion?

A2: Root Cause Analysis & Solutions

The aminolysis of an ester is an equilibrium-driven process. Inefficient conversion is typically due to the reaction not being sufficiently pushed towards the product side.

-

Causality—Equilibrium & Leaving Group: The reaction involves the nucleophilic acyl substitution of the methoxy group (-OCH₃) on the ester with methylamine. The leaving group, methanol, can participate in a reverse reaction. To achieve high conversion, the equilibrium must be shifted forward.

-

Troubleshooting Protocol:

-

Excess Methylamine: Use a significant excess of methylamine. A 40% aqueous solution of methylamine is often used, but anhydrous methylamine (gas or solution in THF/EtOH) is superior as it avoids potential ester hydrolysis. Using 3-5 equivalents is a good starting point.

-

Temperature and Pressure: The reaction is often performed in a sealed pressure vessel to contain the volatile methylamine and allow for heating (typically 80-120 °C). This significantly accelerates the reaction.

-

Removal of Methanol: If the reaction is run at atmospheric pressure, arranging for the removal of the methanol byproduct as it forms can effectively drive the equilibrium forward.

-

Caption: Troubleshooting decision tree for the amidation step.

Section 3: Addressing Impurity Formation & Side Reactions

Controlling purity is as important as optimizing yield. This section focuses on common impurities and their mitigation.

Q1: I am observing a significant side product corresponding to the double Michael addition (a tertiary amine). How can I suppress this?

A1: Root Cause Analysis & Solutions

While less common with sterically hindered secondary amines, the formation of a tertiary amine impurity, Methyl 3-(bis(methyl 3-oxopropyl)amino)propanoate, can occur if the intermediate secondary amine product reacts with another molecule of methyl acrylate.

-

Causality—Nucleophilicity: The product of the first addition is still a secondary amine and thus remains nucleophilic.[2] Overalkylation is a classic challenge in amine chemistry.[3]

-

Mitigation Strategies:

-

Control Stoichiometry: Do not use a large excess of methyl acrylate. It is better to use a slight excess of the sec-butylamine to ensure the acrylate is the limiting reagent.

-

Slow Addition: Add the methyl acrylate slowly (dropwise) to a solution of the sec-butylamine. This maintains a low instantaneous concentration of the acrylate, favoring the initial desired reaction over the subsequent side reaction.

-

Lower Temperature: Running the reaction at a lower temperature, even if it requires longer reaction times, will increase the selectivity and disfavor the formation of the sterically more demanding tertiary amine.

-

Q2: My final product is difficult to purify. What are the best methods?

A2: Purification Strategy

The choice of purification method depends on the scale of your reaction and the nature of the impurities.[4]

-

For Unreacted Starting Materials:

-

Acid Wash: Unreacted sec-butylamine and methylamine can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl). The desired amide product is less basic and will largely remain in the organic layer, while the amine impurities will form salts and move to the aqueous layer.[5]

-

Caution: Subsequent neutralization and washing with brine are necessary to remove residual acid before solvent evaporation.

-

-

For Side Products and High Purity:

-

Fractional Distillation: 3-(sec-butylamino)-N-methylpropanamide has a predicted boiling point of approximately 295 °C.[6] Vacuum distillation is an excellent method for purification on a larger scale, provided the impurities have sufficiently different boiling points.

-

Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography is effective. A solvent system of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (0.5-1%) to prevent the amine from streaking on the silica gel is a good starting point.[7]

-

Section 4: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis of Methyl 3-(sec-butylamino)propanoate (Intermediate)

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sec-butylamine (1.1 eq).

-

Begin stirring and add methyl acrylate (1.0 eq) dropwise over 30 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to 50 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC (e.g., 5:1 Hexanes:Ethyl Acetate) or GC-MS.

-

Once the methyl acrylate is consumed, allow the mixture to cool to room temperature. The crude product is a colorless to pale yellow oil and can often be used in the next step without further purification. If purification is needed, it can be distilled under reduced pressure.

Protocol 2: Synthesis of 3-(sec-butylamino)-N-methylpropanamide (Final Product)

-

Place the crude Methyl 3-(sec-butylamino)propanoate (1.0 eq) into a suitably sized pressure vessel.

-

Add a solution of methylamine (3.0-5.0 eq, e.g., 40% in water or 2.0 M in THF).

-

Seal the vessel securely and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by GC-MS to confirm the disappearance of the starting ester.

-

After cooling to room temperature, carefully vent the vessel.

-

Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove excess methylamine), saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude amide by vacuum distillation or column chromatography as described in Section 3, Q2.

Section 5: References

-

BenchChem. (n.d.). Application Notes and Protocols for the Purification of Crude N-(2-chlorophenyl)-2-phenylpropanamide. Retrieved from

-

Herzon, S. B., & Hartwig, J. F. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. NIH Public Access. Retrieved from

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from

-

Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?. r/chemhelp. Retrieved from

-

Lumen Learning. (n.d.). Reactions of amines. Organic Chemistry II. Retrieved from

-

Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry. Retrieved from

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from

-

LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from

-

Jung, K. W., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent 6,423,871. Retrieved from

-

Kumar, A., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. Retrieved from

-

Zhang, M., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules. Retrieved from

-

Save My Exams. (2025). Reactions of Amides. A Level Chemistry Revision Notes. Retrieved from

-

University of Arizona. (n.d.). Approaching Synthesis Problems. Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from

-

Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Retrieved from

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from

-

Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ University of South Florida. Retrieved from

-

Mol-Instincts. (n.d.). Synthesis of (3-n-Butylamino-4-phenoxy-5-sulfamylbenzyl)-n-butylmethylamine. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 3-(sec-Butylamino)propanamide. Retrieved from

-

ChemicalBook. (n.d.). 3-(sec-butylamino)-N-methylpropanamide. Retrieved from

-

Google Patents. (1995). Process for purifying fatty acid amides. U.S. Patent 5,419,815. Retrieved from

-

Organic Syntheses. (n.d.). Procedure for Asymmetric Synthesis. Retrieved from

-

Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from

-

MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from

-

Molecules. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from

-

Ellman, J. A., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. Retrieved from

-

The Organic Chemistry Tutor. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Retrieved from

-

Organic Syntheses. (n.d.). Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines. Retrieved from

-

Google Patents. (2012). Synthesis Method of 3-Methylamino-1, 2-Propanediol. U.S. Patent Application 2012/0277471 A1. Retrieved from

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-(SEC-BUTYLAMINO)-N-METHYLPROPANAMIDE CAS#: 1001346-14-0 [m.chemicalbook.com]

- 7. reddit.com [reddit.com]

Minimizing moisture sensitivity of 3-(Sec-butylamino)-N-methylpropanamide

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Sec-butylamino)-N-methylpropanamide. Its purpose is to provide expert guidance on minimizing the impact of moisture, a critical factor in ensuring the compound's stability and the reproducibility of experimental results. While specific kinetic data on the hygroscopicity of 3-(Sec-butylamino)-N-methylpropanamide is not extensively published, its chemical structure as a secondary amine and an amide warrants careful handling to prevent hydrolysis. This guide is built upon established principles of organic chemistry and best practices for handling moisture-sensitive reagents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the moisture sensitivity of 3-(Sec-butylamino)-N-methylpropanamide.

Q1: Why is 3-(Sec-butylamino)-N-methylpropanamide considered moisture-sensitive?

A1: The moisture sensitivity of 3-(Sec-butylamino)-N-methylpropanamide stems from the presence of an amide functional group. Amide bonds are susceptible to hydrolysis, a chemical reaction with water, which cleaves the bond to form a carboxylic acid and an amine.[1][2][3] This degradation process is often catalyzed by acidic or basic conditions. The reaction can be accelerated by elevated temperatures.

Q2: What are the potential consequences of moisture contamination in my sample of 3-(Sec-butylamino)-N-methylpropanamide?

A2: Moisture contamination can lead to several adverse outcomes in your experiments:

-

Formation of Impurities: The primary degradation products, a carboxylic acid and an amine, will be present as impurities in your sample.

-

Inaccurate Quantification: The presence of degradation products will lead to an overestimation of the actual concentration of 3-(Sec-butylamino)-N-methylpropanamide.

-

Altered Biological Activity: The degradation products will likely have different biological activities compared to the parent compound, potentially leading to misleading experimental results.

-

Poor Reproducibility: Inconsistent levels of moisture contamination between experiments will result in a lack of reproducibility.

Q3: How can I visually identify if my sample of 3-(Sec-butylamino)-N-methylpropanamide has been compromised by moisture?

A3: While subtle degradation may not be visually apparent, significant moisture contamination in a solid sample can lead to physical changes such as clumping, caking, or the appearance of a gummy or oily consistency.[4][5] For liquid samples, the appearance of cloudiness or precipitation could indicate degradation or the presence of insoluble hydrolysis products. However, the absence of these signs does not guarantee the absence of moisture-induced degradation. Analytical techniques are necessary for definitive assessment.

Q4: What is the recommended storage condition for 3-(Sec-butylamino)-N-methylpropanamide?

A4: To minimize moisture exposure, 3-(Sec-butylamino)-N-methylpropanamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][6] Many suppliers recommend storage at -20°C.[1] The use of a desiccator containing a suitable drying agent is highly recommended for long-term storage.[7]

Q5: I suspect my sample is contaminated with water. Can I dry it?

A5: For solid samples, drying under a high vacuum in the presence of a desiccant may remove adsorbed moisture.[8] However, this will not reverse any hydrolysis that has already occurred. If the compound is a liquid, distillation from a suitable drying agent could be an option, but this should be approached with caution as the compound's stability at its boiling point is a factor. It is generally advisable to use a fresh, unopened sample if moisture contamination is suspected.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to the moisture sensitivity of 3-(Sec-butylamino)-N-methylpropanamide.

| Observed Problem | Potential Cause | Recommended Action(s) |

| Inconsistent results between experimental replicates. | Varying levels of moisture contamination during sample preparation or reaction setup. | 1. Implement rigorous inert atmosphere techniques for all handling steps. 2. Ensure all solvents and reagents are anhydrous. 3. Use freshly opened vials of 3-(Sec-butylamino)-N-methylpropanamide for each experiment or aliquot the compound under inert atmosphere for single use. |

| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of 3-(Sec-butylamino)-N-methylpropanamide due to hydrolysis. | 1. Confirm the identity of the degradation products by mass spectrometry. 2. Review handling and storage procedures to identify potential sources of moisture ingress. 3. Perform a forced degradation study (see Part 3) to confirm the degradation pathway. |

| Solid compound appears clumped or sticky. | Absorption of atmospheric moisture. | 1. Discard the compromised sample. 2. Review storage conditions and ensure the container is properly sealed and stored in a desiccator. 3. When weighing, work quickly and in a low-humidity environment or a glovebox. |

| Low reaction yield when 3-(Sec-butylamino)-N-methylpropanamide is a reactant. | Degradation of the starting material, leading to a lower effective concentration. | 1. Quantify the purity of the starting material before use. 2. Ensure all reaction components and the reaction setup are scrupulously dried. 3. Consider using freshly purchased and unopened material. |

Part 3: Experimental Protocols

This section provides detailed methodologies for key workflows to minimize moisture sensitivity.

Protocol 1: Handling and Dispensing of Solid 3-(Sec-butylamino)-N-methylpropanamide

This protocol outlines the procedure for safely handling and dispensing the solid compound while minimizing exposure to atmospheric moisture.

Materials:

-

Glovebox or a Schlenk line with a supply of dry, inert gas (Argon or Nitrogen)

-

Oven-dried glassware (vials, spatulas)

-

Analytical balance inside the glovebox or a draft shield for external balance

-

Airtight, septum-sealed vials for aliquoting

Procedure:

-

Preparation: Place the sealed container of 3-(Sec-butylamino)-N-methylpropanamide and all necessary glassware and tools inside the antechamber of a glovebox.

-

Inert Atmosphere: Purge the antechamber with an inert gas for at least three cycles before transferring the items into the main glovebox chamber.[9]

-

Equilibration: Allow the container of the compound to equilibrate to the glovebox temperature before opening to prevent condensation.

-

Dispensing: Open the main container and quickly weigh the desired amount of the compound into an oven-dried, tared vial.

-

Aliquoting (Recommended): For future use, it is highly recommended to aliquot the remaining compound into smaller, single-use vials. Seal these vials tightly with caps containing a PTFE/silicone septum.

-

Storage: Tightly reseal the main container. Store the main container and the aliquots in a desiccator inside the glovebox or in a designated dry storage area.

Protocol 2: Preparation of a Stock Solution in Anhydrous Solvent

This protocol details the preparation of a stock solution for use in experiments, ensuring the integrity of the compound.

Materials:

-

Aliquot of 3-(Sec-butylamino)-N-methylpropanamide (from Protocol 1)

-

Anhydrous solvent (e.g., DMSO, DMF, Ethanol) from a freshly opened bottle or a solvent purification system.

-

Oven-dried volumetric flask with a ground glass stopper or a septum-sealed cap.

-

Gas-tight syringe and needle.

-

Inert gas supply (Argon or Nitrogen).

Procedure:

-

Glassware Preparation: Ensure the volumetric flask is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas or in a desiccator.

-

Inert Atmosphere: If not working in a glovebox, flush the dried volumetric flask with a gentle stream of inert gas.

-

Transfer of Solid: Quickly transfer the weighed 3-(Sec-butylamino)-N-methylpropanamide into the volumetric flask.

-

Solvent Addition: Using a gas-tight syringe, carefully add the anhydrous solvent to the volumetric flask. It is crucial to use a freshly opened bottle of anhydrous solvent or a solvent that has been appropriately dried and stored over molecular sieves.

-

Dissolution: Gently swirl the flask to dissolve the compound completely. If necessary, use an ultrasonic bath.

-

Storage: Seal the flask tightly and store it under an inert atmosphere, preferably at a low temperature as recommended for the compound. Wrap the stopper with Parafilm® for extra security against moisture ingress.

Protocol 3: Quantification of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for determining the water content in a sample.[10][11] This protocol provides a general guideline; specific instrument parameters should be optimized.

Materials:

-

Karl Fischer titrator (coulometric or volumetric)

-

Karl Fischer reagents

-

Anhydrous methanol or other suitable solvent

-

Gas-tight syringe and needle

-

Sample of 3-(Sec-butylamino)-N-methylpropanamide

Procedure:

-

Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and the reagents are fresh.

-

Solvent Blank: Titrate a known volume of the anhydrous solvent to determine its water content. This will serve as the blank.

-

Sample Preparation: Accurately weigh a sample of 3-(Sec-butylamino)-N-methylpropanamide. The sample size will depend on the expected water content and the type of titrator used.[12]

-

Sample Introduction: Quickly and carefully introduce the weighed sample into the titration cell. For solids, direct addition is common. For liquids, injection via a gas-tight syringe is preferred.

-

Titration: Start the titration and allow it to proceed to the endpoint.

-

Calculation: The instrument's software will calculate the water content in the sample, usually expressed as a percentage or in parts per million (ppm).

Part 4: Visualization & Formatting

Diagrams

Caption: Simplified mechanism of amide hydrolysis.

Caption: Workflow for handling solid 3-(Sec-butylamino)-N-methylpropanamide under inert atmosphere.

References

- Amide Hydrolysis: Mechanism, Conditions and Applications - Allen. (2025, March 19). Vertex AI Search.

- Karl Fischer Titration Tips: Water Content Measurement - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Ch20 : Amide hydrolysis - University of Calgary. (n.d.). University of Calgary.

- Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution | The Journal of Physical Chemistry B - ACS Publications. (2003, October 9).

- Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Pharmaguideline.

- Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. (2025, August 15). NCBI.

- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2022, June 25). Chemistry Steps.

- Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7). Master Organic Chemistry.

- Karl Fischer titr

- Drying Agents - Removing water from organic solvents. (n.d.). University of Colorado Boulder.

- Karl Fischer Titration Guide for Water (Moisture) Determination - Mettler Toledo. (n.d.). Mettler Toledo.

- solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.). Delloyd's Lab-Tech.

- Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Moodle@Units.

- 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5). Chemistry LibreTexts.

- Drying Agents for Organic Solvents | PDF | Sodium | Calcium - Scribd. (n.d.). Scribd.

- 3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15). Chemistry LibreTexts.

- What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace. (n.d.). Kintek Furnace.

- Air-free technique - Wikipedia. (n.d.). Wikipedia.

- Water Sensitive Chemicals - Environment, Health & Safety. (n.d.). University of California, Berkeley.

- 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). Chemistry LibreTexts.

- 3-(sec-butylamino)-n-methylpropanamide - ChemicalBook. (n.d.). ChemicalBook.

- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (2021, May 15). Fisher Scientific.

- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). University of Pittsburgh.

- Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. (n.d.). Advion, Inc..

- Effective Ways of Moisture Sensitive Device Storage and Handling - RayPCB. (2024, October 5). RayPCB.

- Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (2024, January 19). CORECHEM Inc..

- How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). TutorChase.

- A Beginner's Guide to Chemical Storage Best Practices - Moravek. (2023, October 23). Moravek.

- 5 Tips to Help Process Dry Hygroscopic Resins - Asaclean® Purging Compounds. (2018, July 3). Asaclean®.

- 3-(sec-Butylamino)-N-methylpropanamide | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.

- How To: Store Reagents - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.

- Accurate Moisture Content Analysis - Techniques & Challenges - YakeClimate. (2025, September 3).

- 3-(sec-Butylamino)propanamide | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.

- Residual Moisture Testing Methods for Lyophilized Drug Products. (2018, April 23). Pharmaceutical Technology.

- Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2) - Cheméo. (n.d.). Cheméo.

- Butanamide, 3-methyl-N-propyl - Chemical & Physical Properties by Cheméo. (n.d.). Cheméo.

- Synthesis of (3-n-Butylamino-4-phenoxy-5-sulfamylbenzyl)-n-butylmethylamine. (n.d.). Mol-Instincts.

- Compound Moisture Analysis - Methods & Procedure - ACE Laboratories. (2021, April 30).

- Effortless Moisture Method Development - Mettler Toledo. (n.d.). Mettler Toledo.

- 82 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Principles and Methods of Moisture Measurement - Scholars Junction - Mississippi State University. (n.d.).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI.

- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. (n.d.). TA Instruments.

- Metamifop (Ref: DBH-129) - AERU - University of Hertfordshire. (2025, November 2). University of Hertfordshire.

- Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - ResearchGate. (n.d.).

- A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a - Allied Academies. (2018, September 17). Allied Academies.

- Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle - MDPI. (2021, July 13). MDPI.

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. targetmol.com [targetmol.com]

- 3. scbt.com [scbt.com]

- 4. 3-(tert-butylamino)-N-(2-methylbutyl)propanamide | C12H26N2O | CID 62694158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butanamide, 3-methyl-N-propyl | C8H17NO | CID 528603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 10. fishersci.com [fishersci.com]

- 11. irjet.net [irjet.net]

- 12. 3-(SEC-BUTYLAMINO)-N-METHYLPROPANAMIDE CAS#: 1001346-14-0 [m.chemicalbook.com]

Technical Support Center: 3-(Sec-butylamino)-N-methylpropanamide

Welcome to the technical support center for 3-(Sec-butylamino)-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot pH stability issues that may be encountered during experimental work with this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the pH stability of 3-(Sec-butylamino)-N-methylpropanamide.

Q1: What are the primary functional groups in 3-(Sec-butylamino)-N-methylpropanamide that are susceptible to pH-dependent degradation?

A1: The molecule contains two key functional groups that can be influenced by pH: a secondary amine and a secondary amide. The secondary amine is basic and can be protonated at acidic pH, which generally increases its water solubility.[1][2] The amide bond is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[3]

Q2: What is the most common degradation pathway for this molecule in aqueous solutions?

A2: The most common degradation pathway is the hydrolysis of the amide bond, yielding 3-(sec-butylamino)propanoic acid and methylamine. This reaction can be accelerated at both low and high pH.[3] Additionally, as with many amines, oxidative degradation can be a concern, although this is often dependent on other factors such as the presence of metal ions or exposure to light.

Q3: What is the expected impact of pH on the solubility of 3-(Sec-butylamino)-N-methylpropanamide?

A3: As a basic compound due to the secondary amine, its solubility in aqueous media is expected to increase at acidic pH (generally below its pKa) due to the formation of a more soluble protonated salt.[1][4] Conversely, at higher pH values, the compound will be in its less soluble free base form, which may lead to precipitation if the concentration exceeds its intrinsic solubility.

Q4: Are there any general recommendations for the storage of solutions containing this compound?

A4: For short-term storage, it is advisable to keep solutions at a pH near neutral, refrigerated (2-8 °C), and protected from light. For longer-term storage, it is recommended to store the compound as a solid or frozen in a suitable buffer. It is important to note that mixed solutions of sec-butylamine, a related compound, are not stable beyond three days.[5][6]

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Issue 1: Unexpected Loss of Compound Potency or Concentration Over Time